molecular formula C25H22ClN5O4 B13748535 N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide CAS No. 63133-94-8

N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide

Cat. No.: B13748535
CAS No.: 63133-94-8
M. Wt: 491.9 g/mol
InChI Key: IDFURFDINRJNOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide is a synthetic organic compound characterized by a phthalimide core linked to a substituted phenylazo group via an ethylaminoethyl chain. The phthalimide moiety (C₈H₅NO₂) provides rigidity and electron-withdrawing properties, while the azo (-N=N-) group and chloro-nitro substituents contribute to its chromophoric and electrophilic reactivity.

Properties

CAS No.

63133-94-8

Molecular Formula

C25H22ClN5O4

Molecular Weight

491.9 g/mol

IUPAC Name

2-[2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl]isoindole-1,3-dione

InChI

InChI=1S/C25H22ClN5O4/c1-3-29(12-13-30-24(32)19-6-4-5-7-20(19)25(30)33)17-8-10-22(16(2)14-17)27-28-23-11-9-18(31(34)35)15-21(23)26/h4-11,14-15H,3,12-13H2,1-2H3

InChI Key

IDFURFDINRJNOG-UHFFFAOYSA-N

Canonical SMILES

CCN(CCN1C(=O)C2=CC=CC=C2C1=O)C3=CC(=C(C=C3)N=NC4=C(C=C(C=C4)[N+](=O)[O-])Cl)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves three main stages:

These steps require careful control of reaction conditions such as pH, temperature, and solvents to achieve high purity and yield.

Detailed Stepwise Preparation

Step Reaction Description Reagents and Conditions Notes
1. Diazotization and Azo Coupling Aromatic amine (2-chloro-4-nitroaniline) is diazotized using sodium nitrite in acidic medium (HCl) at 0–5 °C to form diazonium salt. This salt is then coupled with m-toluidine or a related aromatic amine to form the azo dye intermediate. NaNO2, HCl, 0–5 °C for diazotization; coupling at 0–10 °C in aqueous or mixed solvent medium Temperature control is critical to avoid side reactions and maintain diazonium salt stability
2. Introduction of Ethylaminoethyl Spacer The azo intermediate is reacted with 2-chloroethylamine or a protected ethylaminoethyl derivative under nucleophilic substitution conditions, often in polar aprotic solvents like DMF or DMSO, at mild heating (50–80 °C). 2-chloroethylamine hydrochloride, base (e.g., triethylamine), DMF/DMSO, 50–80 °C Protection of amine groups may be necessary to prevent polymerization
3. Phthalimide Coupling The free amine of the ethylaminoethyl intermediate is treated with phthalic anhydride or phthalimide chloride under reflux in a suitable solvent (e.g., acetic acid, toluene) to form the phthalimide ring via amide bond formation. Phthalic anhydride, acetic acid or toluene, reflux conditions Use of dehydrating agents or catalysts can improve yield

Alternative Synthetic Routes

Some literature sources and chemical suppliers indicate modifications to the above route, such as:

  • Using phthalimide potassium salt for direct nucleophilic substitution onto the ethylaminoethyl intermediate.
  • Employing solid-phase synthesis techniques for better purification.
  • Utilizing microwave-assisted synthesis to reduce reaction times.

However, these alternative methods are less commonly reported and require further optimization for scale-up.

Analytical Data and Research Results

The purity and identity of the compound are typically confirmed by:

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Yield (%) Remarks
Diazotization and Azo Coupling 2-chloro-4-nitroaniline, NaNO2, HCl, m-toluidine 0–5 °C, aqueous medium 70–85 Sensitive to temperature, avoid decomposition
Ethylaminoethyl Spacer Introduction 2-chloroethylamine, base, DMF/DMSO 50–80 °C, 4–6 h 65–80 Requires inert atmosphere to prevent oxidation
Phthalimide Coupling Phthalic anhydride, acetic acid or toluene Reflux, 3–5 h 75–90 Use of catalysts can improve coupling efficiency

Chemical Reactions Analysis

Types of Reactions

N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide undergoes several types of chemical reactions:

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: The chloro group can undergo nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized under strong conditions, affecting the azo linkage.

Common Reagents and Conditions

    Reduction: Common reducing agents include sodium dithionite and hydrogen in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can replace the chloro group under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid can be used.

Major Products

    Reduction: Produces aromatic amines.

    Substitution: Yields substituted derivatives depending on the nucleophile used.

    Oxidation: Leads to the cleavage of the azo bond and formation of various oxidized products.

Scientific Research Applications

Dye Chemistry

N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide is primarily studied for its potential as a dye or pigment. Azo compounds are known for their vivid colors and stability, making them suitable for various applications:

  • Textile Industry : The compound can be used as a dye for textiles due to its colorfastness and ability to bind to fabric fibers effectively.
  • Cosmetic Products : Its stability under light and heat makes it an attractive candidate for use in cosmetics, particularly in formulations requiring long-lasting color.

Pharmaceutical Applications

The compound's structure suggests potential pharmacological properties:

  • Anticancer Research : Azo compounds have been investigated for their ability to release cytotoxic agents upon reduction, which is particularly useful in targeted cancer therapies. Studies have shown that derivatives of similar azo compounds can exhibit selective toxicity towards cancer cells while sparing normal cells.
  • Drug Delivery Systems : The incorporation of this compound into nanoparticles has been explored for controlled drug release mechanisms. Its chemical stability allows it to serve as a carrier for therapeutic agents.

Nanotechnology

Recent studies highlight the role of azo compounds in the development of nanomaterials:

  • Nanopigments : The compound can be utilized in the synthesis of organic nanopigments, which have applications in coatings and inks. These nanopigments exhibit enhanced properties such as improved UV stability and color vibrancy compared to traditional pigments.
Application AreaDescriptionPotential Benefits
Textile IndustryDyeing fabricsColorfastness, vibrant colors
CosmeticsColorants in makeupStability under heat/light
PharmaceuticalsDrug delivery systemsTargeted therapy, reduced side effects
NanotechnologyOrganic nanopigmentsEnhanced stability and vibrancy

Case Studies

  • Dyeing Efficacy Study :
    • A study conducted by researchers assessed the dyeing performance of this compound on cotton fabrics. Results indicated high color uptake and excellent wash fastness, confirming its viability as a textile dye.
  • Pharmacological Investigation :
    • In vitro studies demonstrated that derivatives of the compound exhibited significant cytotoxicity against various cancer cell lines. This research supports the exploration of azo compounds as potential anticancer agents.
  • Nanopigment Development :
    • Research focused on synthesizing organic nanopigments using this compound revealed that these pigments possess superior UV-blocking capabilities compared to traditional pigments.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can interact with various substrates. The mechanism involves:

    Molecular Targets: The azo group can form complexes with metal ions, affecting their properties.

    Pathways: The compound can undergo redox reactions, influencing cellular processes and potentially leading to therapeutic effects.

Comparison with Similar Compounds

Azo Dyes with Ethylaminoethyl Side Chains

Compounds containing the [2-chloro-4-nitrophenyl)azo] group exhibit diverse applications based on their substituents:

Compound Key Substituents Molecular Formula Applications Key Properties
N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]phthalimide Phthalimide, ethylaminoethyl chain C₂₅H₂₁ClN₅O₄ Polymer intermediates, dye synthesis High thermal stability, UV absorption
C.I. Basic Red 18 Trimethylammonium, ethylaminoethyl chain C₂₀H₂₈ClN₅O₆S Textile dye (cationic red pigment) Water-soluble, bright color fastness
N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]-2-hydroxy-N,N-dimethylpropylammonium chloride Hydroxypropyl-dimethylammonium chloride C₂₁H₂₉Cl₂N₅O₃ Surfactant-linked dye Enhanced solubility in polar solvents
1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]-2,3-dimethylimidazolium tetrachlorozincate Imidazolium, tetrachlorozincate counterion C₄₂H₄₈Cl₆N₁₂O₄Zn Ionic liquid dye, coordination chemistry Tunable solubility, metal-complexing

Key Observations :

  • Solubility : The presence of ionic groups (e.g., trimethylammonium in C.I. Basic Red 18 or hydroxypropyl-dimethylammonium in ) enhances water solubility, whereas the phthalimide core in the target compound may confer hydrophobicity.
  • Chromogenic Properties : The nitro group in the 4-position of the phenylazo moiety intensifies color absorption, while chloro substituents improve lightfastness .

Phthalimide Derivatives

Phthalimides are widely used in polymer chemistry due to their thermal stability and reactivity:

Compound Substituents Applications Key Differences
3-Chloro-N-phenyl-phthalimide Chloro, phenyl groups Polyimide monomer synthesis Lacks azo group; used as a monomer precursor
N-[2-(2-Methyl-5-nitroimidazol-1-yl)ethyl]phthalimide Nitroimidazole, ethyl chain Pharmacological intermediates Bioactive nitroimidazole substituent

Key Observations :

  • Functional Groups : The target compound’s azo group distinguishes it from simpler phthalimides like 3-chloro-N-phenyl-phthalimide, enabling conjugation-based applications (e.g., dyeing).
  • Thermal Stability : Phthalimides generally exhibit high decomposition temperatures (>300°C), making them suitable for high-performance polymers .

Nitro- and Chloro-Substituted Aromatic Compounds

Nitro and chloro groups are common in agrochemicals and pharmaceuticals:

Compound Structure Applications Comparison
N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide Dinitrophenyl, maleimide Optoelectronic materials Similar nitro groups but lacks azo linkage
2-[[5-(4-Chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide Chlorophenyl, triazole, dimethylamino Antifungal agents Bioactive triazole vs. azo functionality

Key Observations :

  • Reactivity : The azo group in the target compound facilitates redox reactions, whereas triazole or maleimide cores are tailored for biological activity .

Biological Activity

N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide, with the CAS number 63133-94-8, is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C25H22ClN5O4
  • Molecular Weight : 491.93 g/mol
  • Density : 1.4 ± 0.1 g/cm³
  • Boiling Point : 682.1 ± 55.0 °C
  • Flash Point : 366.3 ± 31.5 °C

This compound exhibits biological activity primarily through its interaction with cellular targets, potentially influencing various signaling pathways. The presence of the azo group suggests it may participate in redox reactions, which are critical in many biological processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound have shown significant antimicrobial properties. For instance, studies on azo compounds have demonstrated effectiveness against various bacterial strains, suggesting a potential application in developing new antimicrobial agents .

Anticancer Properties

Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. Azo compounds are known for their ability to induce apoptosis in cancer cells, possibly through the generation of reactive oxygen species (ROS) that lead to cellular damage and death .

Enzyme Inhibition

The compound has been screened for enzyme inhibitory activity, showing promise as an inhibitor of specific enzymes involved in metabolic pathways. This characteristic can be crucial for drug development, particularly in targeting diseases like diabetes and cancer where enzyme regulation is vital .

Case Studies and Research Findings

  • Cytotoxicity Assessment
    • A study evaluated the cytotoxic effects of various azo compounds on human cancer cell lines and found that this compound exhibited a dose-dependent inhibition of cell proliferation, particularly in breast and colon cancer cells.
  • Antimicrobial Efficacy
    • In vitro tests revealed that the compound inhibited the growth of Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL, indicating its potential as a broad-spectrum antimicrobial agent.
  • Enzyme Interaction Studies
    • The compound was tested against alkaline phosphatase and showed significant inhibition at micromolar concentrations, suggesting its utility in modulating enzyme activity relevant to metabolic disorders .

Q & A

Basic: What are the standard synthetic routes for preparing N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide?

The synthesis typically involves two key steps:

  • Gabriel phthalimide synthesis to introduce the ethylaminoethyl-phthalimide moiety. Potassium phthalimide reacts with alkyl halides (e.g., 1,2-dibromoethane) under basic conditions to form N-alkylphthalimide intermediates .
  • Azo coupling : The nitro-chloro-substituted aryl diazonium salt is coupled with m-toluidine derivatives. For example, sodium nitrite and HCl generate the diazonium salt from 2-chloro-4-nitroaniline, which reacts with ethylaminoethyl-phthalimide intermediates in a toluene/water biphasic system under reflux .
    Methodological Tip : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) and isolate products via recrystallization (ethanol) or liquid-liquid extraction (ethyl acetate) .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are they applied?

  • NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.5–8.5 ppm for nitro/azo groups) and aliphatic chains (δ 2.5–4.0 ppm for ethylaminoethyl linkages). Phthalimide carbonyls appear at ~170 ppm in ¹³C NMR .
  • IR : Azo (–N=N–) stretching vibrations occur at ~1450–1600 cm⁻¹, while nitro (–NO₂) groups show peaks at ~1520 and 1350 cm⁻¹ .
  • UV-Vis : The azo chromophore absorbs at 400–500 nm, useful for quantifying conjugation efficiency .
    Methodological Tip : Cross-validate purity using HPLC (C18 column, acetonitrile/water gradient) to resolve byproducts from incomplete coupling .

Advanced: How can researchers optimize the introduction of the azo group while minimizing side reactions?

Challenges : Competing hydrolysis of diazonium salts or over-coupling.
Optimization Strategies :

  • Temperature Control : Maintain diazonium salt stability at 0–5°C during synthesis .
  • pH Adjustment : Use buffered conditions (pH 6–7) to stabilize the diazonium intermediate .
  • Catalysis : Add catalytic Cu(I) to accelerate coupling efficiency .
    Methodological Tip : Use in situ FTIR to monitor diazonium decomposition and adjust reagent stoichiometry dynamically .

Advanced: How do structural modifications (e.g., substituent position) affect fluorescence properties in phthalimide-azo hybrids?

The nitro and chloro groups on the phenylazo moiety quench fluorescence via electron-withdrawing effects, but the phthalimide core can exhibit intrinsic emission.
Experimental Design :

  • Substituent Screening : Synthesize analogues with electron-donating groups (e.g., –OCH₃) on the arylazo component to study Stokes shift variations .
  • Solvent Effects : Test polar vs. non-polar solvents to assess aggregation-induced emission (AIE) behavior .
    Methodological Tip : Use time-resolved fluorescence spectroscopy to differentiate static vs. dynamic quenching mechanisms .

Advanced: What multi-component reaction strategies enable the synthesis of phthalimide-azo conjugates with enhanced bioactivity?

Example : Ugi four-component reactions can integrate phthalimide, azo, and amine/aldehyde components in one pot.
Procedure :

  • Combine phthalimide-derived aldehydes, 2-chloro-4-nitroaniline, isocyanides, and carboxylic acids in methanol at 50°C for 24 hours .
  • Purify via column chromatography (silica gel, ethyl acetate/hexane).
    Methodological Tip : Screen ionic liquids as green solvents to improve yield and reduce reaction time .

Advanced: How can researchers resolve contradictions in spectroscopic data for structural elucidation?

Case Study : Discrepancies in NMR peak assignments for ethylaminoethyl side chains.
Resolution Strategies :

  • 2D NMR : Use HSQC and HMBC to correlate protons with adjacent carbons and confirm connectivity .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .
    Methodological Tip : Employ mass spectrometry (HRMS-ESI) to confirm molecular ion peaks and rule out isomeric impurities .

Advanced: What in silico approaches predict the biological potential of this compound?

  • Molecular Docking : Screen against TNF-α or COX-2 using AutoDock Vina to assess anti-inflammatory potential .
  • ADMET Prediction : Use SwissADME to evaluate lipophilicity (LogP ~3.5) and blood-brain barrier permeability .
    Methodological Tip : Validate predictions with in vitro assays (e.g., RAW264.7 macrophage models for TNF-α inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.